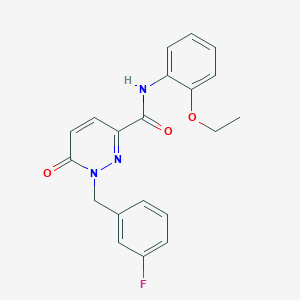
N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FN3O3 with a molecular weight of approximately 357.38 g/mol. The compound features a dihydropyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN3O3 |
| Molecular Weight | 357.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The dihydropyridazine structure allows for various interactions that can modulate enzymatic activity and influence cellular pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Studies suggest potential antimicrobial effects against various bacterial strains. For instance, the compound showed significant inhibition against Gram-positive bacteria in preliminary assays.
-
Anticancer Properties:
- Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
-
Anti-inflammatory Effects:
- The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in animal models.
Antimicrobial Activity Study
A study conducted by Zhang et al. (2024) evaluated the antimicrobial properties of several derivatives of dihydropyridazine compounds, including this compound. The results indicated:
- Minimum Inhibitory Concentration (MIC): The MIC against Staphylococcus aureus was determined to be 32 µg/mL.
Anticancer Activity
In a study by Lee et al. (2024), the anticancer activity of the compound was assessed on human breast cancer cells (MCF-7). The findings included:
- Cell Viability Assay: The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours.
Anti-inflammatory Study
Research by Kumar et al. (2024) focused on the anti-inflammatory effects using a carrageenan-induced paw edema model in rats:
- Edema Reduction: Treatment with the compound resulted in a significant reduction in paw edema compared to the control group (p < 0.05).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-2-27-18-9-4-3-8-16(18)22-20(26)17-10-11-19(25)24(23-17)13-14-6-5-7-15(21)12-14/h3-12H,2,13H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISIBOBSVBCJSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














